molecular formula C10H14F3N3O B15540312 N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B15540312
M. Wt: 249.23 g/mol
InChI Key: RZXOIQALVUSNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound Identification and Properties: N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a synthetic organic compound with the CAS Number 1179396-27-0 . Its molecular structure features a 3-(trifluoromethyl)-1H-pyrazole core linked to an isobutylamide (N-(2-methylpropyl)acetamide) chain, a scaffold recognized for its significant potential in medicinal chemistry research . Research Applications and Significance: Compounds within the pyrazole-acetamide class are of high interest in early-stage drug discovery. Specifically, structurally related 2-(1H-pyrazol-1-yl)acetamide derivatives have been identified as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in anti-angiogenesis cancer therapy . Furthermore, acetamide derivatives, in general, represent a privileged structure in the design of novel bioactive molecules, serving as inhibitors for various enzymatic targets . This makes this compound a valuable chemical tool for researchers investigating new therapeutic agents, particularly in oncology and infectious disease. Usage and Handling: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H14F3N3O

Molecular Weight

249.23 g/mol

IUPAC Name

N-(2-methylpropyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C10H14F3N3O/c1-7(2)5-14-9(17)6-16-4-3-8(15-16)10(11,12)13/h3-4,7H,5-6H2,1-2H3,(H,14,17)

InChI Key

RZXOIQALVUSNNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C=CC(=N1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide with structurally related acetamide-pyrazole derivatives, focusing on substituents, molecular properties, and synthesis data:

Compound Name Substituents Molecular Formula Molecular Weight Purity/Yield Key Differences
This compound (Target) N-(2-methylpropyl), 3-CF₃-pyrazole C₁₀H₁₆F₃N₃O 275.25 (calculated) Not reported Bulky isobutyl group may enhance lipophilicity and steric hindrance.
N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide N-(2-aminoethyl), 3-CF₃-pyrazole C₈H₁₁F₃N₄O 248.20 95% purity Aminoethyl group improves solubility but may reduce metabolic stability.
2-[5-cyclopropyl-3-CF₃-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide 5-cyclopropyl, N-(2-fluorophenyl), 3-CF₃-pyrazole C₁₅H₁₄F₄N₃O 327.28 Not reported Aromatic fluorophenyl substituent may enhance target binding affinity.
N-(2,5-dimethylphenyl)-2-[5-cyclopropyl-3-CF₃-1H-pyrazol-1-yl]acetamide 5-cyclopropyl, N-(2,5-dimethylphenyl), 3-CF₃-pyrazole C₁₆H₁₇F₃N₃O 337.33 Not reported Dimethylphenyl group increases steric bulk, potentially altering pharmacokinetics.
N-(3-(diethylamino)propyl)-2-(3,4-diphenyl-1H-pyrazol-1-yl)acetamide N-(diethylaminopropyl), 3,4-diphenylpyrazole C₂₃H₂₉N₅O 407.51 Not reported Diethylaminopropyl and diphenyl groups introduce basicity and π-π interactions.

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl group consistently increases lipophilicity across analogs. However, the 2-methylpropyl group in the target compound likely offers higher lipophilicity than the aminoethyl group in but lower than aromatic substituents (e.g., 2-fluorophenyl in ). Cyclopropyl substituents (e.g., ) may improve metabolic stability by blocking oxidative degradation pathways.

The low yield (19%) reported for N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide highlights challenges in purifying highly fluorinated analogs.

Functional Group Impact: Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 2-fluorophenyl in ) may enhance target binding through π-π stacking, whereas aliphatic groups (e.g., 2-methylpropyl) favor membrane permeability. Aminoethyl vs.

Purity and Applications: The 95% purity of N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide suggests suitability for pharmaceutical screening, whereas lower-purity analogs (e.g., ) may require further optimization.

Research Findings and Implications

  • Pharmacological Potential: Pyrazole-acetamide derivatives are frequently explored as kinase inhibitors or GPCR modulators (e.g., AMG 517 and HC067047 in ). The target compound’s isobutyl group could optimize interactions with hydrophobic binding pockets.
  • Agrochemical Relevance: Trifluoromethyl-pyrazole derivatives are widely used in herbicides and insecticides.
  • Synthetic Challenges : Fluorinated compounds often require specialized purification techniques (e.g., flash chromatography in ), which may limit scalability.

Q & A

What are the optimal synthetic routes for N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or β-keto esters. The trifluoromethyl group is introduced using CF₃-containing reagents (e.g., trifluoromethylation agents like TMSCF₃) .
  • Step 2: Acetylation of the pyrazole nitrogen using acetic anhydride or acetyl chloride under inert conditions (argon/nitrogen atmosphere) at 50–80°C .
  • Step 3: Coupling the acetylated pyrazole to the 2-methylpropylamine moiety via nucleophilic acyl substitution, often catalyzed by DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
    Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .

How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR: The trifluoromethyl group (CF₃) appears as a quartet (~δ 120–125 ppm in ¹³C NMR) due to coupling with fluorine. The acetamide carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR .
  • IR: A strong absorption band at ~1650–1680 cm⁻¹ confirms the C=O stretch of the acetamide group. N-H stretches appear at ~3300 cm⁻¹ .
  • MS: High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the pyrazole and acetamide moieties .

What crystallographic methods determine the compound’s solid-state structure?

Level: Basic/Intermediate
Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Crystals are grown via slow evaporation in solvents like DMSO or ethanol. Data collection at low temperatures (100 K) minimizes thermal motion .
  • Refinement: SHELXL (part of the SHELX suite) refines the structure, modeling hydrogen bonding and thermal displacement parameters. The trifluoromethyl group’s orientation is analyzed using displacement ellipsoids .
  • Hydrogen bonding: Graph set analysis (e.g., Etter’s notation) characterizes interactions like N-H···O=C, which influence crystal packing .

How does the trifluoromethyl group influence bioactivity?

Level: Advanced
Methodological Answer:
The CF₃ group enhances:

  • Lipophilicity: Increases membrane permeability, measured via logP assays (e.g., shake-flask method) .
  • Metabolic stability: Resists oxidative degradation, assessed using liver microsomal assays .
  • Electron-withdrawing effects: Modulates the pyrazole ring’s electronic environment, altering binding affinity to targets like enzymes. Competitive inhibition assays (e.g., IC₅₀ determination) quantify this effect .

How to resolve contradictions in biological activity data across studies?

Level: Advanced
Methodological Answer:

  • Dose-response studies: Establish EC₅₀/IC₅₀ curves under standardized conditions (e.g., pH, temperature) to isolate potency variations .
  • Orthogonal assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Structural analogs: Synthesize derivatives with modified substituents (e.g., replacing CF₃ with Cl or CH₃) to identify critical pharmacophores .

How to analyze hydrogen bonding patterns for predicting molecular aggregation?

Level: Advanced
Methodological Answer:

  • Crystallographic data: Use Mercury Software (CCDC) to calculate hydrogen bond distances/angles from SCXRD data .
  • Graph set analysis: Classify motifs (e.g., R₂²(8) for dimeric rings) to predict stability and solubility. For example, strong N-H···O=C interactions may reduce aqueous solubility .
  • Molecular dynamics (MD): Simulate solvation effects in explicit solvents (e.g., water, DMSO) to model aggregation behavior .

What computational methods predict target interactions?

Level: Advanced
Methodological Answer:

  • Molecular docking: AutoDock Vina or Glide docks the compound into protein active sites (e.g., kinases). The trifluoromethyl group’s hydrophobic interactions are prioritized in scoring .
  • QSAR models: Train models using datasets of pyrazole analogs to predict bioactivity (e.g., pIC₅₀) based on descriptors like logP and polar surface area .
  • MD simulations : GROMACS or AMBER simulate binding stability over 100+ ns trajectories, analyzing RMSD (root-mean-square deviation) of the ligand-protein complex .

How does substituent variation affect reactivity compared to analogs?

Level: Advanced
Methodological Answer:

  • Kinetic studies: Compare reaction rates (e.g., acetylation) of CF₃-containing vs. CH₃-containing pyrazoles using UV-Vis or HPLC monitoring .
  • Hammett plots: Correlate substituent σ values (electronic effects) with reaction outcomes (e.g., coupling efficiency) .
  • DFT calculations: Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to rationalize electronic effects on reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.